

Application Notes: *s*-Butyrylthiocholine Iodide in Microplate Assays for Enzyme Kinetics

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Compound of Interest

Compound Name: *s*-Butyrylthiocholine iodide

Cat. No.: B161134

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Introduction

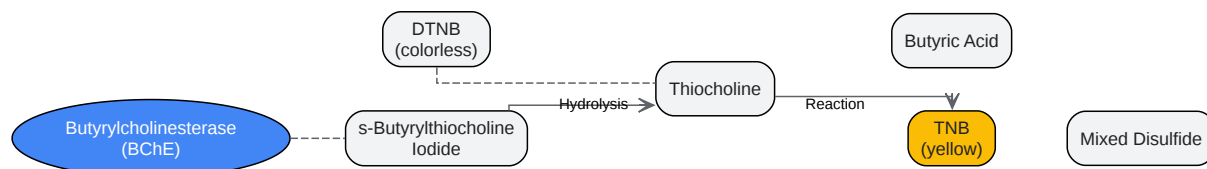
***s*-Butyrylthiocholine iodide** (BTCI) is a chromogenic substrate widely utilized for the kinetic analysis of cholinesterases, particularly butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE).^{[1][2][3][4][5]} Its application is central to various fields, including drug discovery for neurodegenerative diseases like Alzheimer's, diagnostics, and toxicology.^{[1][3][6][7]} In Alzheimer's disease, for instance, BChE levels tend to increase while AChE levels decrease, making BChE a significant therapeutic target.^{[1][7][8]} BTCI is instrumental in high-throughput screening (HTS) of potential BChE inhibitors.^[6]

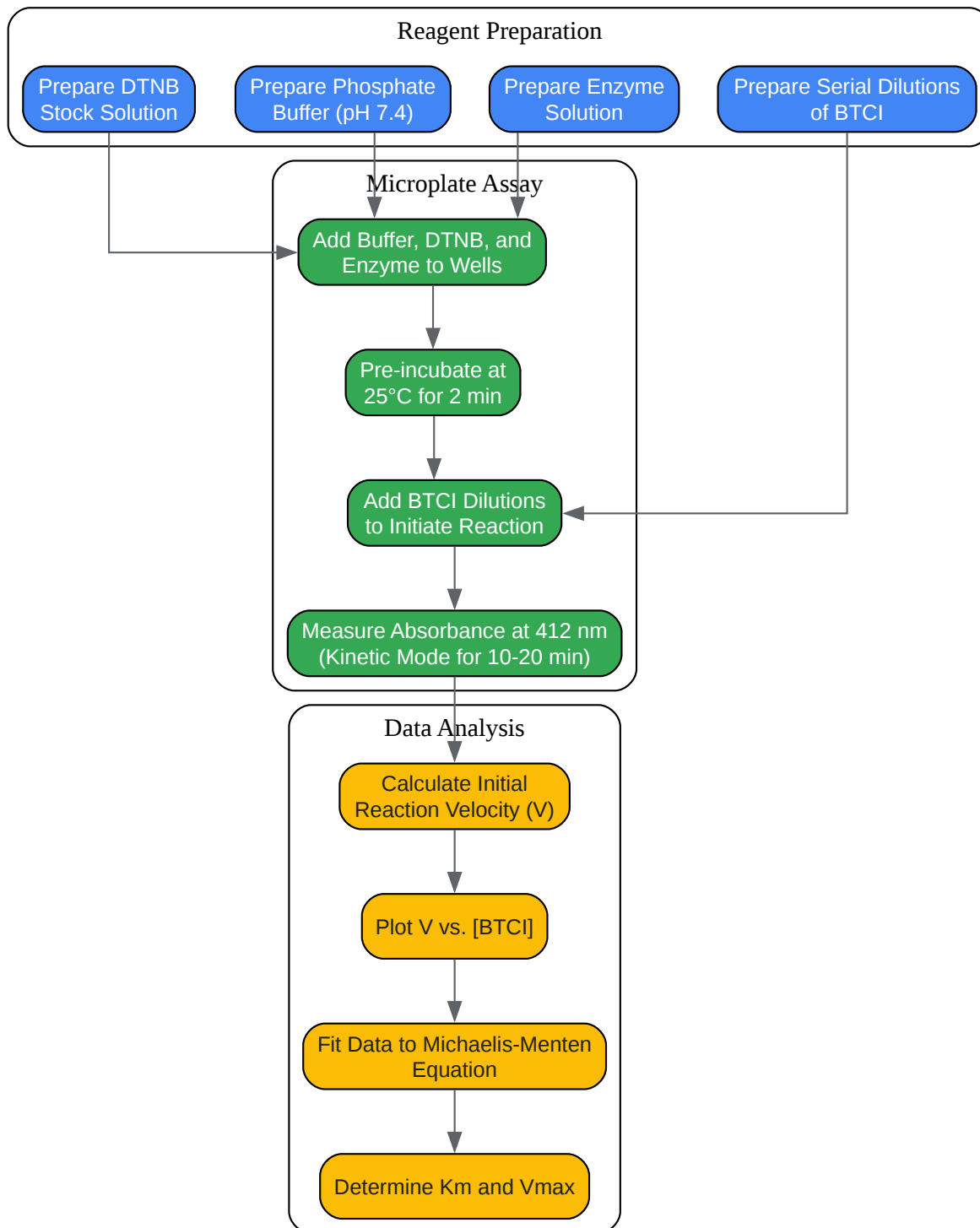
The most common method for assaying cholinesterase activity with BTCI is the Ellman's assay.^[1] In this colorimetric method, the enzyme hydrolyzes BTCI, producing thiocholine.^{[1][2][6]} Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at approximately 412 nm.^{[1][9][10]} The rate of TNB formation is directly proportional to the enzyme activity.^{[1][11]} This application note provides detailed protocols for using BTCI in microplate-based enzyme kinetic assays.

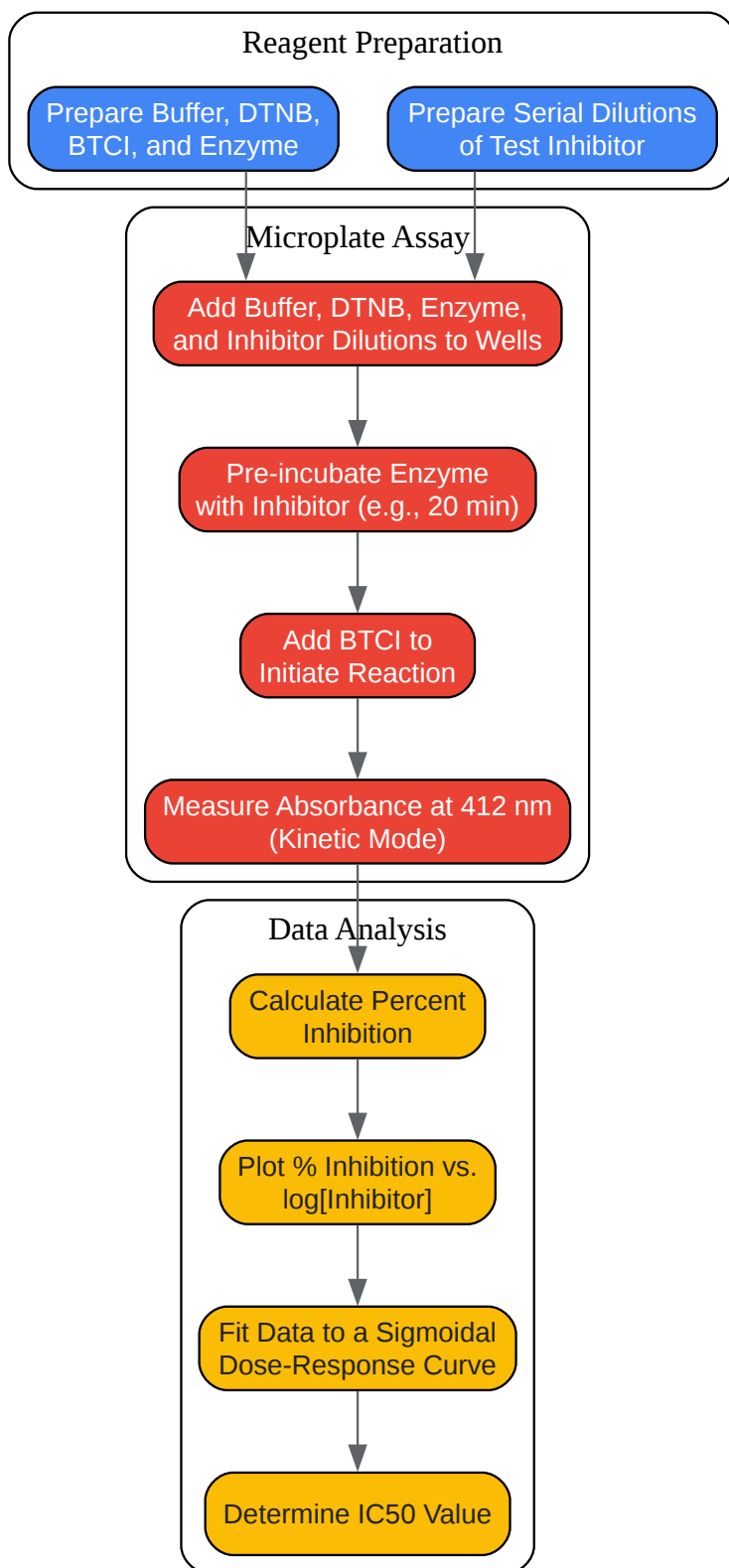
Principle of the Assay

The enzymatic reaction and subsequent colorimetric detection are based on the following two steps:

- Enzymatic Hydrolysis: Butyrylcholinesterase (or acetylcholinesterase) catalyzes the hydrolysis of **s-Butyrylthiocholine iodide** into thiocholine and butyric acid.[\[2\]](#)[\[6\]](#)
- Colorimetric Reaction: The resulting thiocholine, which possesses a free sulfhydryl group, reacts with DTNB to produce the yellow-colored TNB anion, which is detected spectrophotometrically.[\[1\]](#)[\[6\]](#)[\[9\]](#)







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